molecular formula C11H7N3 B1307601 4-(Pyrimidin-5-yl)benzonitrile CAS No. 893734-29-7

4-(Pyrimidin-5-yl)benzonitrile

Cat. No.: B1307601
CAS No.: 893734-29-7
M. Wt: 181.19 g/mol
InChI Key: AVUMRZVBUNTZHE-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyrimidine ring attached to a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Biochemical Analysis

Biochemical Properties

4-(5-Pyrimidinyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with tyrosine kinases, which are enzymes that play a crucial role in cell signaling and regulation. The interaction between 4-(5-Pyrimidinyl)benzonitrile and tyrosine kinases can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, 4-(5-Pyrimidinyl)benzonitrile has been shown to bind to DNA topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of its activity .

Cellular Effects

4-(5-Pyrimidinyl)benzonitrile exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(5-Pyrimidinyl)benzonitrile can inhibit the proliferation of cancer cells by blocking the activity of tyrosine kinases, which are essential for cell growth and division. Furthermore, it can alter gene expression by binding to DNA and interfering with transcriptional processes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 4-(5-Pyrimidinyl)benzonitrile involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and DNA, to exert its effects. For instance, the binding of 4-(5-Pyrimidinyl)benzonitrile to tyrosine kinases results in the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell growth and survival. Additionally, the compound can inhibit DNA topoisomerase II by binding to its active site, preventing the enzyme from carrying out its function in DNA replication and repair. These interactions lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Pyrimidinyl)benzonitrile can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(5-Pyrimidinyl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 4-(5-Pyrimidinyl)benzonitrile has been associated with sustained inhibition of cell proliferation and changes in gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-(5-Pyrimidinyl)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, 4-(5-Pyrimidinyl)benzonitrile can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects. These findings highlight the importance of optimizing the dosage of 4-(5-Pyrimidinyl)benzonitrile for safe and effective use in therapeutic applications .

Metabolic Pathways

4-(5-Pyrimidinyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-(5-Pyrimidinyl)benzonitrile can affect metabolic flux by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production. These interactions highlight the complex metabolic pathways that 4-(5-Pyrimidinyl)benzonitrile is involved in .

Transport and Distribution

The transport and distribution of 4-(5-Pyrimidinyl)benzonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 4-(5-Pyrimidinyl)benzonitrile can accumulate in certain cellular compartments, such as the nucleus, where it can exert its effects on gene expression and DNA replication. The distribution of 4-(5-Pyrimidinyl)benzonitrile within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-(5-Pyrimidinyl)benzonitrile is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-(5-Pyrimidinyl)benzonitrile can be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Additionally, the compound can be targeted to the mitochondria, where it can affect cellular metabolism and energy production. These localization patterns are essential for the biological activity of 4-(5-Pyrimidinyl)benzonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 5-aminopyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-chlorobenzonitrile reacts with 5-boronic acid pyrimidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-5-yl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Pyrimidinyl)benzonitrile
  • 4-(6-Pyrimidinyl)benzonitrile
  • 4-(2-Pyrimidinyl)benzonitrile

Uniqueness

4-(Pyrimidin-5-yl)benzonitrile is unique due to the position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-pyrimidin-5-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUMRZVBUNTZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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